molecular formula C11H11BrN4OS2 B2911835 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2097923-74-3

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B2911835
CAS No.: 2097923-74-3
M. Wt: 359.26
InChI Key: ZUOHHDHGRWCAPQ-UHFFFAOYSA-N
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Description

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a bromothiophene moiety, a thiadiazole ring, and a piperazine core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Bromothiophene Moiety: Starting with thiophene, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Formation of the Thiadiazole Ring: This can be synthesized from appropriate precursors such as thiosemicarbazide and carboxylic acids under cyclization conditions.

    Coupling Reactions: The bromothiophene and thiadiazole intermediates can be coupled with piperazine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with nucleophiles.

    Oxidation and Reduction: The thiadiazole ring can participate in redox reactions.

    Coupling Reactions: The piperazine ring can be further functionalized through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may have applications in:

    Medicinal Chemistry: Potential as a pharmacophore in drug design.

    Biological Studies: Investigating its effects on biological systems.

    Material Science: Possible use in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with similar structures can interact with enzymes, receptors, or other molecular targets, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine
  • 1-(4-Methylthiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Uniqueness

1-(4-Bromothiophene-2-carbonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-bromothiophen-2-yl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN4OS2/c12-8-5-9(18-7-8)11(17)16-3-1-15(2-4-16)10-6-13-19-14-10/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOHHDHGRWCAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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